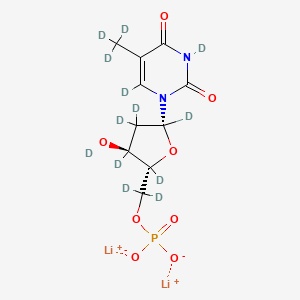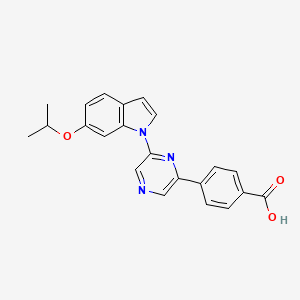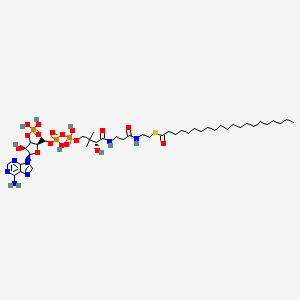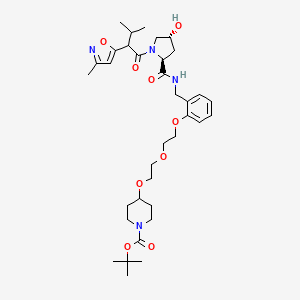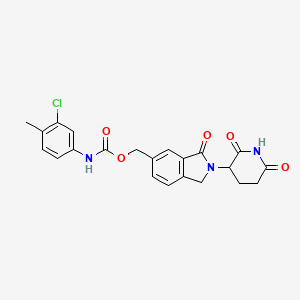
Pomalidomide-amino-PEG4-C4-Cl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide-amino-PEG4-C4-Cl is a compound that serves as an E3 ligase ligand-linker conjugate. It contains a Pomalidomide-based cereblon ligand and a linker, making it useful in the synthesis of PROTACs (proteolysis-targeting chimeras) . This compound is significant in the field of targeted protein degradation, which is a promising approach in drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-amino-PEG4-C4-Cl involves multiple steps. One common method includes the reaction of Pomalidomide with a PEG4 linker and a chlorinated carbon chain. The process typically involves the use of coupling agents and suitable solvents to facilitate the reaction .
Industrial Production Methods
For industrial production, continuous flow synthesis is often employed. This method allows for a more efficient and scalable production process. The continuous flow approach involves a series of reactions carried out in a flow reactor, which improves yield and purity while reducing production time .
Analyse Des Réactions Chimiques
Types of Reactions
Pomalidomide-amino-PEG4-C4-Cl undergoes various chemical reactions, including:
Substitution Reactions: The chlorinated carbon chain can undergo nucleophilic substitution reactions.
Coupling Reactions: The compound can be coupled with other molecules to form larger conjugates.
Common Reagents and Conditions
Coupling Agents: Commonly used coupling agents include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide).
Solvents: Suitable solvents such as DMF (dimethylformamide) and DMSO (dimethyl sulfoxide) are often used to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various PROTACs, which are used for targeted protein degradation .
Applications De Recherche Scientifique
Pomalidomide-amino-PEG4-C4-Cl has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in treating diseases by degrading disease-causing proteins.
Industry: Utilized in the development of new therapeutic agents and drug discovery .
Mécanisme D'action
The mechanism of action of Pomalidomide-amino-PEG4-C4-Cl involves its role as an E3 ligase ligand-linker conjugate. It binds to the cereblon protein, which is part of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome pathway . The compound’s ability to target specific proteins for degradation makes it a valuable tool in drug discovery and therapeutic development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: An earlier immunomodulatory drug with similar structural features.
Lenalidomide: Another derivative of thalidomide with enhanced efficacy and reduced toxicity.
Pomalidomide: The parent compound of Pomalidomide-amino-PEG4-C4-Cl, used in the treatment of multiple myeloma.
Uniqueness
This compound is unique due to its specific design as a PROTAC component. Its ability to link a Pomalidomide-based cereblon ligand with a PEG4 linker and a chlorinated carbon chain allows for targeted protein degradation, which is not a feature of its parent compounds .
Propriétés
Formule moléculaire |
C27H36ClN3O9 |
|---|---|
Poids moléculaire |
582.0 g/mol |
Nom IUPAC |
2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C27H36ClN3O9/c28-10-3-1-2-4-11-37-12-13-38-14-15-39-16-17-40-18-23(33)29-20-7-5-6-19-24(20)27(36)31(26(19)35)21-8-9-22(32)30-25(21)34/h5-7,21H,1-4,8-18H2,(H,29,33)(H,30,32,34) |
Clé InChI |
DMPRYECVRPAIQX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCOCCCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate](/img/structure/B12375719.png)
![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,16Z,21S)-9-(4-aminobutyl)-21-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-3-(cyclohexylmethyl)-12,21-dimethyl-6-(2-methylpropyl)-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12375727.png)

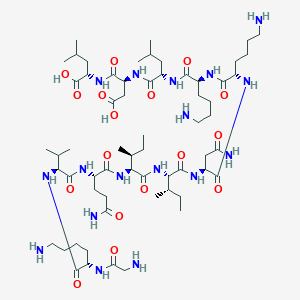

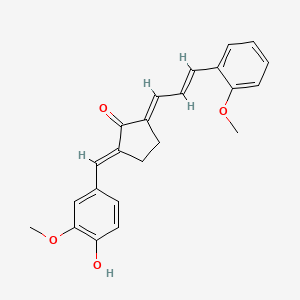
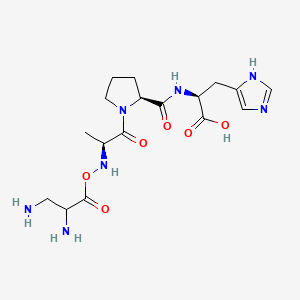
![8-Benzyl-3,5,9-trioxo-4-phenyl-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-11-carbonitrile](/img/structure/B12375759.png)
